molecular formula C12H6F6 B11857178 1,7-Bis(trifluoromethyl)naphthalene

1,7-Bis(trifluoromethyl)naphthalene

Cat. No.: B11857178
M. Wt: 264.17 g/mol
InChI Key: UADFPDPVGMYWEI-UHFFFAOYSA-N
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Description

1,7-Bis(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring at the 1 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Bis(trifluoromethyl)naphthalene can be synthesized through radical trifluoromethylation of naphthalene derivatives. One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions . The reaction typically proceeds via the formation of trifluoromethyl radicals, which then add to the naphthalene ring at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Photoredox catalysis using visible light has also been explored as a green and sustainable method for trifluoromethylation reactions .

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the naphthalene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,7-Bis(trifluoromethyl)naphthalene is primarily related to the electronic effects of the trifluoromethyl groups. These groups are highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, the trifluoromethyl groups can enhance the binding affinity of the compound to specific molecular targets, such as enzymes or receptors, by increasing hydrophobic interactions and improving metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(trifluoromethyl)naphthalene: Similar to 1,7-Bis(trifluoromethyl)naphthalene, but with trifluoromethyl groups at the 1 and 8 positions.

    1,4-Bis(trifluoromethyl)benzene: A benzene derivative with two trifluoromethyl groups.

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl groups on the naphthalene ring, which can influence its electronic properties and reactivity. This unique structure makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C12H6F6

Molecular Weight

264.17 g/mol

IUPAC Name

1,7-bis(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H6F6/c13-11(14,15)8-5-4-7-2-1-3-10(9(7)6-8)12(16,17)18/h1-6H

InChI Key

UADFPDPVGMYWEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)C(F)(F)F

Origin of Product

United States

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